molecular formula C10H14N2OS B7629570 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide

6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide

Cat. No. B7629570
M. Wt: 210.30 g/mol
InChI Key: TYTNCPYSPGCEPA-UHFFFAOYSA-N
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Description

6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide, also known as ESDMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ESDMPC is a pyridine derivative that has a unique structure and properties, making it a promising candidate for many research areas.

Mechanism of Action

The mechanism of action of 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the formation of metal complexes. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes, antibacterial and antifungal activity, and the formation of metal complexes. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has several advantages for lab experiments, including its unique structure and properties, which make it a promising candidate for various research areas. However, 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide also has some limitations, including its relatively complex synthesis process and limited availability.

Future Directions

There are several future directions for research on 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide, including the development of more efficient synthesis methods, the study of its potential applications in catalysis and material science, and the investigation of its mechanism of action and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide, particularly in the treatment of Alzheimer's disease and other neurological disorders.

Synthesis Methods

6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide can be synthesized through a multistep process starting from 3-acetylpyridine. The first step involves the conversion of 3-acetylpyridine to 3-(methylthio)pyridine-2-carbaldehyde using methylthiolate and sodium borohydride. The resulting compound is then reacted with ethylamine to give 6-ethylsulfanyl-N-methylpyridine-2-carboxamide. Finally, the N-methyl group is replaced with a dimethylamino group using dimethylamine to obtain 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide.

Scientific Research Applications

6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has shown promising results as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has also been studied for its antibacterial and antifungal properties.
In material science, 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material synthesis. 6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide has also been studied for its ability to form self-assembled monolayers on gold surfaces, which can be used in the development of biosensors and other electronic devices.

properties

IUPAC Name

6-ethylsulfanyl-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-4-14-9-6-5-8(7-11-9)10(13)12(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTNCPYSPGCEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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